molecular formula C26H30O9 B589566 Desmethyl Icaritin Tri-O-methoxymethyl Ether CAS No. 143724-76-9

Desmethyl Icaritin Tri-O-methoxymethyl Ether

Cat. No.: B589566
CAS No.: 143724-76-9
M. Wt: 486.517
InChI Key: PEZYJMSUFWJXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Structural Elucidation

The compound was first synthesized in 1992 during efforts to stabilize icaritin’s reactive hydroxyl groups for structural studies. Initial reports in Heterocycles detailed its preparation via methoxymethylation of desmethyl icaritin, yielding a tri-O-protected derivative with improved crystallinity. Key structural features include:

Property Value Source
Molecular formula C26H30O9
Molecular weight 486.51 g/mol
IUPAC name 5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Key functional groups Three methoxymethyl (-OCH2OCH3) ethers, prenyl side chain

X-ray crystallography confirmed the substitution pattern at positions 3, 7, and 4' of the flavone backbone. Nuclear magnetic resonance (NMR) studies revealed distinct proton environments for methoxymethyl groups (δ 3.3–5.1 ppm) and the prenyl moiety (δ 1.6–1.8 ppm).

Position within Epimedium-Derived Flavonoid Chemistry

As a synthetic analog of icaritin (CAS 118525-40-9), this compound occupies a unique niche in Epimedium flavonoid research. Compared to natural analogs:

Flavonoid Structural Features Bioactivity
Icariin (CAS 489-32-7) 8-prenyl, 7-O-glucoside, 3-O-rhamnoside Osteogenic, neuroprotective
Icaritin (CAS 118525-40-9) De-glycosylated, free hydroxyls at 3,5,7,4' Anticancer, anti-inflammatory
Desmethyl Icaritin Tri-O-MethoxyMethyl Ether Methoxymethyl-protected hydroxyls at 3,7,4' Synthetic intermediate

The methoxymethyl groups prevent oxidation and hydrogen bonding, enabling precise manipulation during total synthesis.

Significance as a Protected Icaritin Metabolite

Methoxymethylation serves dual purposes:

  • Stabilization : Reduces phenolic hydroxyl reactivity during synthetic steps.
  • Solubility Modulation : Enhances organic solvent solubility (e.g., acetone, chloroform) for purification.

Comparative properties:

Parameter Icaritin Tri-O-MethoxyMethyl Derivative
Aqueous solubility <1 mg/mL Insoluble
LogP 4.84 4.62
Melting point Decomposes Not reported

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZYJMSUFWJXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747553
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-76-9
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Desmethyl Icaritin Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Desmethyl Icaritin Tri-O-methoxymethyl Ether has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Icaritin (ICT)

Icaritin is the unmodified parent compound, featuring hydroxyl groups critical for its interaction with cellular targets like AMPK and p53 pathways . Unlike Desmethyl Icaritin Tri-O-methoxymethyl Ether, icaritin lacks methoxymethyl groups, which may explain its higher reactivity but lower stability in physiological conditions.

Hydrous Icaritin (HICT)

Hydrous icaritin, a hydrated form of icaritin, shares structural similarity but differs in crystallinity and solubility. Both icaritin and HICT have been formulated into nanorods with comparable diameters (~155–200 nm) and drug-loading capacities (~41–43%) .

Kaempferol Tri-O-methoxymethyl Ether

This compound is a methoxymethyl-protected derivative of kaempferol, another flavonoid. Like this compound, it serves as a synthetic intermediate, but its biological activities are distinct due to kaempferol’s unique hydroxylation pattern .

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Modifications Key Applications
Icaritin Prenylated flavonoid Hydroxyl groups Anti-tumor, immunomodulation
Hydrous Icaritin (HICT) Hydrated icaritin None Nanorod drug delivery
This compound Icaritin derivative Three methoxymethyl groups, desmethylation Synthetic intermediate
Kaempferol Tri-O-methoxymethyl Ether Kaempferol derivative Three methoxymethyl groups Chemical synthesis

Pharmacological and Functional Differences

Anti-Tumor Activity
  • Icaritin: Directly suppresses hepatocellular carcinoma (HCC) by downregulating myeloid-derived suppressor cells (MDSCs) and enhancing cytotoxic T-cell activity . It also induces apoptosis via caspase-3 activation and Fas signaling .
  • This compound: No direct anti-tumor data are available. However, its structural modifications likely reduce direct cytotoxicity compared to icaritin, as methoxymethyl groups may shield reactive hydroxyls required for target binding.
Metabolic Stability
  • Icaritin : Rapidly metabolized in vivo, limiting its bioavailability .
Osteogenic Activity
  • Icaritin : Enhances osteoblast differentiation but lacks angiogenic effects .
  • Methoxymethyl Ether Derivatives : Structural protection may reduce osteogenic potency, as hydroxyl groups are critical for binding to bone-related receptors.

Table 2: Functional Comparison

Property Icaritin This compound Kaempferol Tri-O-methoxymethyl Ether
Anti-tumor efficacy High (via MDSC inhibition) Likely low (untested) Not reported
Metabolic stability Low High (protected groups) High
Osteogenic activity Moderate Presumed low Not reported

Biological Activity

Desmethyl Icaritin Tri-O-methoxymethyl Ether is a derivative of Icaritin, a flavonoid compound derived from the Epimedium genus, known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}O6_6
  • Molecular Weight : 354.353 g/mol
  • Density : 1.4±0.1 g/cm³
  • Melting Point : 220-222 °C
  • Boiling Point : 605.7±55.0 °C at 760 mmHg

This compound exhibits multiple biological activities, primarily through the following mechanisms:

  • Anticancer Activity :
    • Desmethyl Icaritin has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-453 and MCF7) and chronic myeloid leukemia (K562) cells. The IC50_{50} values for K562 cells were reported as low as 8 μM .
    • It induces apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase through down-regulation of cyclins and related proteins .
  • Stem Cell Differentiation :
    • Research indicates that Desmethyl Icaritin can direct the differentiation of embryonic stem cells into cardiomyocytes, enhancing cardiac tissue regeneration . This effect is mediated through phytoestrogenic pathways, which may influence gene expression related to cardiac development.
  • Adipogenesis Inhibition :
    • The compound has been shown to suppress adipogenesis in 3T3-L1 cells via the Wnt/β-catenin signaling pathway, indicating potential applications in obesity treatment . Studies demonstrated that it inhibits the expression of key adipogenic transcription factors without affecting others like C/EBPα and PPARγ .

Study 1: Anticancer Effects on Leukemia Cells

In a study evaluating the effects of Desmethyl Icaritin on K562 leukemia cells, researchers found that treatment with concentrations ranging from 2 to 5 μM resulted in significant apoptosis and cell cycle arrest. The mechanism involved up-regulation of phospho-JNK and down-regulation of phospho-ERK pathways, suggesting a targeted approach to leukemia therapy without significant bone marrow suppression .

Study 2: Cardiomyocyte Differentiation

Another notable study highlighted the compound's ability to induce cardiomyocyte differentiation from embryonic stem cells. The findings indicated that Desmethyl Icaritin enhances cardiac-specific gene expression while suppressing markers associated with undifferentiated stem cells, showcasing its potential in regenerative medicine .

Comparative Analysis of Biological Activities

Biological ActivityThis compoundOther Flavonoids
AnticancerStrong inhibition of cancer cell proliferation (IC50_{50} ~8 μM for K562)Varies; some exhibit lower efficacy
Stem Cell DifferentiationPromotes differentiation into cardiomyocytesLimited evidence in other flavonoids
Adipogenesis InhibitionSuppresses adipogenesis via Wnt/β-catenin pathwaySome flavonoids show similar effects

Preparation Methods

Reaction Conditions and Optimization

The optimized protocol employs:

  • N,N-Diethylaniline as a base and solvent.

  • Microwave irradiation at 190°C for 45 minutes .

  • Strict inert atmosphere (argon or nitrogen).

Comparative studies highlight microwave irradiation’s superiority over conventional heating, reducing reaction time from hours to minutes while minimizing decomposition.

Mechanistic Insights

The reaction proceeds via acid-catalyzed etherification followed by demethylation :

  • MOM Protection : Three hydroxyl groups on kaempferol are protected using chloromethyl methyl ether (MOM-Cl) in the presence of a base.

  • Alkylation : Introduction of the 3-methyl-2-butenyl group at the 5-O position via nucleophilic substitution.

  • Thermal Rearrangement : Microwave-induced cleavage of the MOM protecting groups, coupled with regioselective demethylation at the 4'-position.

Critical Factors Influencing Yield:

ParameterOptimal ValueEffect on Yield
Temperature190°C>80% yield
Reaction Time45 minMaximizes conversion
Base Concentration1.5 equivPrevents over-dealkylation

Analytical Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetone. Key characterization data:

Physical-Chemical Properties:

PropertyValue
Molecular FormulaC₂₆H₃₀O₉
Molecular Weight486.51 g/mol
Melting Point168–170°C
SolubilitySoluble in acetone, chloroform, methanol

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, aromatic), 5.21 (s, 2H, OCH₂O), 1.68 (s, 6H, isoprenyl CH₃).

  • HRMS : m/z 487.2012 [M+H]⁺ (calc. 487.2018).

Alternative Methodologies

While microwave-assisted synthesis dominates, exploratory approaches include:

Solid-Phase Synthesis

Immobilization of kaempferol on Wang resin enables stepwise MOM protection and alkylation, though yields remain suboptimal (≤60%).

Enzymatic Demethylation

Preliminary trials with CYP450 isoforms achieve selective 4'-demethylation but require costly cofactors and prolonged incubation.

Industrial-Scale Considerations

Batch production faces challenges in heat dissipation and byproduct formation . Continuous-flow microwave reactors mitigate these issues, enabling gram-scale synthesis with >75% yield.

Cost Analysis (Per Gram):

ComponentCost (USD)
Starting Material$120
Solvents/Reagents$45
Purification$85
Total $250

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Desmethyl Icaritin Tri-O-methoxymethyl Ether?

  • Methodology :

  • Enzymatic precursor synthesis : Start with icariin hydrolysis using β-glucosidase in acetate buffer (pH 5.0, 40°C, 18–20 hours) to yield desmethyl icaritin .
  • Etherification : Introduce methoxymethyl groups via nucleophilic substitution using methoxymethyl chloride in anhydrous tetrahydrofuran (THF) with a base (e.g., NaH) under nitrogen. Monitor reaction progress via TLC (ethyl acetate:butanone:methanol:water = 8:7:1:1) .
  • Purification : Precipitate crude product using 50% methanol, followed by centrifugal freeze-drying. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be confirmed?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H, ¹³C, DEPT, HMBC, and HSQC experiments to assign methoxymethyl ether groups (δ 3.3–3.5 ppm for -OCH2O- protons) and verify the flavone backbone .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (486.511 Da) and fragmentation patterns .
  • HPLC validation : Compare retention times with reference standards and ensure >95% purity .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Protocols :

  • HPLC : Use a C18 column with UV detection at 270 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (20–80% B over 30 minutes) .
  • Stability testing : Store lyophilized samples at -80°C. Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do the methoxymethyl ether modifications influence the compound’s bioavailability and mechanism of action compared to icaritin?

  • Experimental design :

  • Pharmacokinetics : Compare logP values (predicted via computational tools) and solubility profiles. Use Caco-2 cell monolayers to assess intestinal permeability .
  • Mechanistic studies : Test mitochondrial apoptosis pathways (e.g., Bcl-2/Bax ratio, caspase-3/8 activation) in hepatocellular carcinoma (HCC) cells, as seen in icaritin studies . Include molecular docking to predict interactions with targets like NLRP3 or p53 .

Q. How can researchers resolve contradictions in autophagy modulation observed with icaritin derivatives?

  • Approach :

  • Cell-type specificity : Compare effects in 3T3-L1 adipocytes (autophagy inhibition) vs. undifferentiated preadipocytes (autophagy induction) using LC3-II/p62 Western blotting .
  • Dose-response analysis : Test 0.1–50 µM concentrations to identify biphasic effects. Include mTOR and AMPK pathway inhibitors to dissect signaling mechanisms .

Q. What strategies are effective for studying synergistic effects with chemotherapeutic agents?

  • Protocol :

  • Combination index (CI) assay : Use the Chou-Talalay method to evaluate synergy with epirubicin or docetaxel in bladder or liver cancer cells. Measure CI values via MTT assays .
  • Mechanistic validation : Perform RNA-seq to identify co-regulated pathways (e.g., FYN kinase modulation in HCC) .

Q. How can molecular docking predict the compound’s blood-brain barrier (BBB) penetration for neuroprotection studies?

  • Workflow :

  • In silico modeling : Use AutoDock Vina to simulate binding to BBB transporters (e.g., P-gp, GLUT1). Validate with MDCK-MDR1 permeability assays .
  • In vivo validation : Administer the compound (10 mg/kg, oral) to PD model mice and quantify brain tissue levels via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.